3,4-Dihydrospiro[1-benzopyran-2,3'-oxolane]-4-one
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Overview
Description
3,4-Dihydrospiro[1-benzopyran-2,3’-oxolane]-4-one is a chemical compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage. This particular compound has a benzopyran ring fused with an oxolane ring, making it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydrospiro[1-benzopyran-2,3’-oxolane]-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a benzopyran derivative with an oxolane precursor in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents like dichloromethane or toluene to facilitate the cyclization process.
Industrial Production Methods
On an industrial scale, the production of 3,4-Dihydrospiro[1-benzopyran-2,3’-oxolane]-4-one may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
3,4-Dihydrospiro[1-benzopyran-2,3’-oxolane]-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as halogens or alkylating agents can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or other reduced forms.
Scientific Research Applications
3,4-Dihydrospiro[1-benzopyran-2,3’-oxolane]-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,4-Dihydrospiro[1-benzopyran-2,3’-oxolane]-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dihydrospiro[1-benzopyran-2,3’-pyrrolidine] hydrochloride
- 3,4-Dihydrospiro[1-benzopyran-2,3’-furan]-4-amine hydrochloride
Uniqueness
3,4-Dihydrospiro[1-benzopyran-2,3’-oxolane]-4-one is unique due to its specific spiro linkage and the combination of benzopyran and oxolane rings. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
spiro[3H-chromene-2,3'-oxolane]-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O3/c13-10-7-12(5-6-14-8-12)15-11-4-2-1-3-9(10)11/h1-4H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUZJKBFLNATYGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC12CC(=O)C3=CC=CC=C3O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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